ETHYL 4-[(2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]BENZOATE
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Overview
Description
Ethyl 4-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-chlorophenylhydrazine with sodium azide under acidic conditions.
Thioester Formation: The tetrazole derivative is then reacted with ethyl chloroacetate in the presence of a base to form the thioester.
Amide Bond Formation: The final step involves the reaction of the thioester with 4-aminobenzoic acid under coupling conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group on the benzoate can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are typically employed.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Ethyl 4-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which ETHYL 4-[(2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]BENZOATE exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: It may interfere with signaling pathways related to inflammation or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[({[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate
- Ethyl 4-[({[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate
Uniqueness
Ethyl 4-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is unique due to its tetrazole ring, which imparts specific chemical properties and biological activities not found in similar compounds
Properties
Molecular Formula |
C18H16ClN5O3S |
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Molecular Weight |
417.9 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(3-chlorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C18H16ClN5O3S/c1-2-27-17(26)12-6-8-14(9-7-12)20-16(25)11-28-18-21-22-23-24(18)15-5-3-4-13(19)10-15/h3-10H,2,11H2,1H3,(H,20,25) |
InChI Key |
KVXPAVMNDPGUKU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC(=CC=C3)Cl |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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